molecular formula C6H13Cl2N B1611778 (S)-2-(Chloromethyl)-1-methylpyrrolidinium chloride CAS No. 67824-38-8

(S)-2-(Chloromethyl)-1-methylpyrrolidinium chloride

Cat. No. B1611778
CAS RN: 67824-38-8
M. Wt: 170.08 g/mol
InChI Key: JMYYNTRVGBDWDB-RGMNGODLSA-N
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Description

Chloromethyl groups, which have the chemical formula -CH2-Cl, are functional groups in organic chemistry . They are derived from the methyl group by replacing one hydrogen atom with a chlorine atom .


Synthesis Analysis

The synthesis of chloromethyl compounds often involves Friedel-Craft reactions . For instance, the synthesis of hyper cross-linked polymers (HCPs), a class of porous materials, is typically achieved through Friedel-Craft reactions .


Molecular Structure Analysis

The molecular structure of chloromethyl compounds is generally tetrahedral . For example, chloromethane, also known as methyl chloride, is a haloalkane with a tetrahedral molecular shape .


Chemical Reactions Analysis

The Blanc chloromethylation is a chemical reaction involving aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes . This reaction is catalyzed by Lewis acids such as zinc chloride .


Physical And Chemical Properties Analysis

Chloromethyl compounds, like chloromethane, are typically colorless gases with a sweet odor . They have a boiling point of around -23.8 °C and are soluble in water .

Scientific Research Applications

Enhancement in Electrochemical Properties

One notable application involves the use of related pyrrolidinium compounds as additives in electrolytes for rechargeable batteries. For instance, 1-allyl-1-methylpyrrolidinium chloride, a compound similar in structure to (S)-2-(Chloromethyl)-1-methylpyrrolidinium chloride, has been investigated for its potential to improve the performance of magnesium batteries. The addition of this ionic liquid to a Grignard solution electrolyte has shown to significantly enhance the anodic limit, coulombic efficiency, and kinetics of magnesium deposition-stripping reactions, which are crucial for battery performance (Cho et al., 2017).

Applications in Synthetic Chemistry

Pyrrolidinium chlorides serve as valuable intermediates in synthetic chemistry. They have been used to generate iminium ions, which are key intermediates in the synthesis of various organic compounds. For example, dichlorodimethylsilane and trichloromethylsilane have been utilized to generate iminium ions from secondary alkylamines and aminol ethers, facilitating reactions with electron-rich aromatic heterocycles to yield aminoalkylation products in good yields (Heaney et al., 1997).

Utility in Specialized Applications

The structure and ionic nature of (S)-2-(Chloromethyl)-1-methylpyrrolidinium chloride make it an interesting candidate for the development of novel ionic liquids. Ionic liquids have garnered attention for their potential in clean technology and as solvents for catalytic processes. For instance, 1-butylpyridinium chloride–aluminium(III) chloride ionic liquids have been recognized for their application in clean synthesis and catalytic processes, highlighting the role of similar pyrrolidinium-based ionic liquids in future industrial applications (Seddon, 1997).

Corrosion Inhibition

Cationic surfactants based on pyrrolidinium compounds, such as 1-dodecyl-2-(phenethylimino)-1-methylpyrrolidin-1-ium bromide, have shown promising results as corrosion inhibitors for carbon steel pipelines in oil and gas applications. These compounds exhibit good surface activity and can significantly enhance the corrosion resistance of metals, underscoring the potential of (S)-2-(Chloromethyl)-1-methylpyrrolidinium chloride derivatives in corrosion inhibition technologies (Hegazy et al., 2016).

Safety And Hazards

Chloromethyl compounds can be hazardous. For example, chloromethane is classified as a flammable liquid, and it’s harmful if swallowed or in contact with skin . It can cause severe skin burns, eye damage, and may be fatal if inhaled .

Future Directions

The future directions for research on chloromethyl compounds could involve exploring their potential applications in various fields. For instance, hyper cross-linked polymers (HCPs), which can be synthesized using chloromethyl groups, have been used in water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations .

properties

IUPAC Name

(2S)-2-(chloromethyl)-1-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN.ClH/c1-8-4-2-3-6(8)5-7;/h6H,2-5H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYYNTRVGBDWDB-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Chloromethyl)-1-methylpyrrolidinium chloride

CAS RN

67824-38-8
Record name Pyrrolidine, 2-(chloromethyl)-1-methyl-, hydrochloride (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67824-38-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-(Chloromethyl)-1-methylpyrrolidinium chloride
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Record name (S)-2-(chloromethyl)-1-methylpyrrolidinium chloride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.088
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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